REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[K+].[K+].[K+].P.C(O)(CC)(C)C.[CH3:16][S:17]([NH2:20])(=[O:19])=[O:18].S(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(O)(=O)=O.[CH3:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1>C(Cl)Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:39]1([CH3:38])[CH:44]=[CH:43][C:42]([NH:20][S:17]([CH3:16])(=[O:19])=[O:18])=[CH:41][CH:40]=1 |f:0.1.2.3,7.8,10.11.12.13.14|
|
Name
|
potassium phosphate
|
Quantity
|
71.6 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.00736 mmol
|
Type
|
reactant
|
Smiles
|
P
|
Name
|
|
Quantity
|
2.8 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)O
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N
|
Name
|
p-methylbenzene nonaflate
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F.CC1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 minutes at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
The vial was sealed with a crimp top
|
Type
|
CUSTOM
|
Details
|
placed in a heating block at 80° C
|
Type
|
WAIT
|
Details
|
After 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
The vial was rinsed with CH2Cl2 (2×2 mL)
|
Type
|
WASH
|
Details
|
the filter cake was washed with CH2Cl2 (2×2 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was transferred to a tared flask
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to furnish an orange oil
|
Type
|
CONCENTRATION
|
Details
|
The crude concentrate
|
Type
|
ALIQUOT
|
Details
|
was sampled for a wt % analysis
|
Type
|
CUSTOM
|
Details
|
Purified material could be isolated as an off-white solid by silica gel flash column chromatography (30 g silica gel, gradient from 85:15 to 70:30 heptane:ethyl acetate) (literature reference: Shekhar S, et al. J. Org. Chem. 2011; 76: 4552-4563)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)NS(=O)(=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |